N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group attached to the quinazoline core, which is further substituted with two methoxy groups. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 3-fluoroaniline with 6,7-dimethoxy-4-chloroquinazoline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves the inhibition of specific enzymes or receptors. It is known to interact with tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Uniqueness: N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic efficacy.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWBDVRBHHFDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363059 | |
Record name | 11N-112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-55-6 | |
Record name | 11N-112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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